![molecular formula C15H12ClN3S B1331341 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-92-0](/img/structure/B1331341.png)
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. The compound features a triazole ring substituted with a benzyl group and a 4-chlorophenyl moiety, which may contribute to its potential biological activities.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves multi-step reactions, starting from simple precursors such as hydrazine hydrate and various aldehydes or ketones. For instance, the synthesis of a similar compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Another related synthesis involved the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . These methods highlight the versatility and efficiency of synthesizing triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For example, the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, utilized X-ray diffraction to support the formation of the thione tautomer isomer structure . Additionally, DFT calculations can be used to predict the feasibility of synthesis and to analyze the electronic structure of the molecules .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the thiol/thione tautomerism reaction via single-proton intramigration . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters, which can be theoretically analyzed to predict biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are typically crystalline and odorless, with their structures confirmed by spectroscopic methods . The presence of substituents like the tert-butyl group or chlorophenyl moiety can influence these properties and potentially enhance biological activity .
Scientific Research Applications
-
Pharmaceutical Chemistry
- 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .
- They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
- For instance, Taribavirin, a triazole-based drug, is an active agent against a number of DNA and RNA viruses .
-
Green Chemistry
- 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
- The synthesis of these compounds involves green chemistry conditions including ultrasound chemistry and mechanochemistry .
- The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
-
Organic Synthesis
Safety And Hazards
Future Directions
The pharmacological activities of triazole derivatives have been studied extensively by researchers . Different derivatives of triazole have shown promise in treating various diseases . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development . Therefore, future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
4-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSGEGQJRCSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
23282-92-0 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23282-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

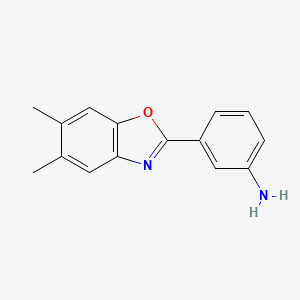
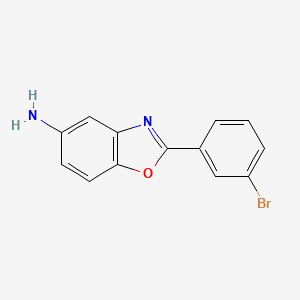
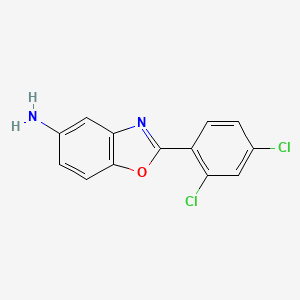
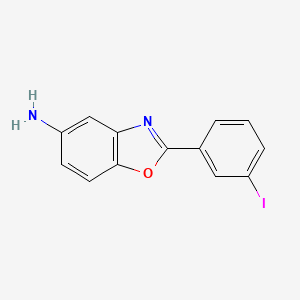
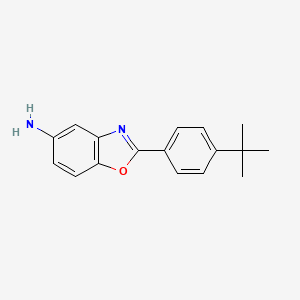

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)



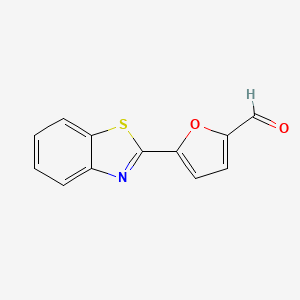
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
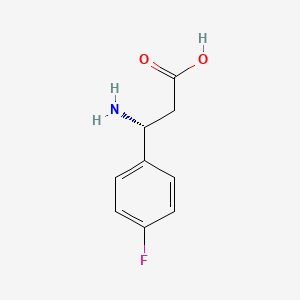
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)